Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (IUPAC name: ethyl 2-((3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate) is a heterocyclic compound featuring a tetrahydropyridinone core substituted with a 4-methoxyphenyl group at position 4, a cyano group at position 3, and a sulfanylacetate moiety at position 2. Its molecular formula is C₂₂H₂₀N₂O₄S, with a calculated molecular weight of 408.47 g/mol. The compound is synthesized via methods involving reflux with ethyl cyanoacetate and ammonium acetate in ethanol, as seen in analogous syntheses . Its structural confirmation often employs crystallographic tools like SHELXL and OLEX2 .
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-16(21)10-24-17-14(9-18)13(8-15(20)19-17)11-4-6-12(22-2)7-5-11/h4-7,13H,3,8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGWRYHHDWVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (CAS: 364744-80-9) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molar mass of 361.37 g/mol. The compound features a tetrahydropyridine ring substituted with a cyano group and a methoxyphenyl moiety, contributing to its diverse biological activity.
1. Antimicrobial Activity
Research has indicated that compounds containing the tetrahydropyridine structure exhibit antimicrobial properties. A study demonstrated that derivatives of tetrahydropyridine show significant inhibition against various bacterial strains, suggesting that this compound may possess similar effects .
2. Antioxidant Properties
The antioxidant activity of related compounds has been documented in several studies. The presence of the methoxy group is believed to enhance the electron-donating ability of the molecule, which could contribute to its capacity to scavenge free radicals and reduce oxidative stress .
3. Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes. For instance, compounds with similar structures have shown inhibition of enzymes like HMG-CoA reductase, which plays a critical role in cholesterol synthesis . This suggests potential applications in managing hyperlipidemia.
Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydropyridine derivatives found that certain modifications significantly enhanced their antimicrobial efficacy. The compound was tested against Gram-positive and Gram-negative bacteria and exhibited notable inhibitory concentrations (IC50 values) ranging from 10 to 50 µg/mL .
Study 2: Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging activity showed that related compounds had IC50 values indicating moderate antioxidant potential. This compound was hypothesized to have comparable activity due to its structural similarities .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O5S |
| Molar Mass | 361.37 g/mol |
| CAS Number | 364744-80-9 |
| Antimicrobial IC50 | 10 - 50 µg/mL |
| Antioxidant IC50 | Moderate (exact value TBD) |
| Enzyme Inhibition | HMG-CoA reductase |
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a tetrahydropyridine core with a cyano group and a methoxyphenyl substituent. The synthesis typically involves multi-step reactions that may include condensation reactions and cyclization processes. Recent studies have highlighted methods for synthesizing similar compounds that could be adapted for ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate .
Biological Activities
This compound has shown various biological activities:
Antitumor Activity : Compounds with similar structures have been reported to exhibit significant antitumor properties. For instance, derivatives of tetrahydropyridine have been evaluated for their ability to inhibit cancer cell proliferation .
Anticonvulsant Properties : Some studies indicate that related compounds can possess anticonvulsant effects, making them potential candidates for treating epilepsy .
Antibacterial Activity : The compound may also exhibit antibacterial properties, which could be beneficial in developing new antibiotics .
Applications in Pharmaceutical Development
The unique properties of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents. Its potential applications include:
Drug Design : The compound can serve as a scaffold for designing novel drugs targeting specific diseases such as cancer and neurological disorders.
Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for certain enzymes, which could be exploited in drug development aimed at modulating enzyme activity .
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to this compound:
| Study | Findings |
|---|---|
| Al-Suwaidan et al. (2016) | Investigated the antitumor activity of tetrahydropyridine derivatives; found promising results against various cancer cell lines. |
| El-Helby & Wahab (2003) | Examined anticonvulsant effects of similar compounds; reported significant activity in animal models. |
| Deshmukh & Dhongade (2004) | Studied the impact on HDL cholesterol levels; suggested potential cardiovascular benefits from related compounds. |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group and tetrahydropyridinone ring are primary sites for oxidation:
| Reaction Site | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Sulfanyl group | H<sub>2</sub>O<sub>2</sub>/AcOH | Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) derivatives | Selective oxidation depends on stoichiometry |
| Tetrahydropyridinone | KMnO<sub>4</sub>/H<sup>+</sup> | Ring-opening to form dicarboxylic acid | Requires acidic conditions |
Reduction Reactions
The cyano (-CN) and ketone (C=O) groups are susceptible to reduction:
| Reaction Site | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Cyano group | LiAlH<sub>4</sub>/dry ether | Primary amine (-CH<sub>2</sub>NH<sub>2</sub>) | Complete reduction to amine |
| Ketone group | NaBH<sub>4</sub>/MeOH | Secondary alcohol (-CHOH-) | Partial reduction preserves ring |
A. Nucleophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to meta positions but may undergo demethylation under strong acids:
B. Ester Hydrolysis
The ethyl acetate moiety undergoes hydrolysis:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| NaOH/H<sub>2</sub>O | Carboxylic acid (-COOH) | Saponification under basic conditions |
| H<sub>3</sub>O<sup>+</sup>/heat | Carboxylic acid (-COOH) | Acid-catalyzed ester hydrolysis |
Ring-Opening Reactions
The tetrahydropyridinone ring can undergo cleavage under specific conditions:
Electrophilic Aromatic Substitution
The
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Electronic and Steric Effects :
- The sulfanyl (S) linker in the target compound enhances electron delocalization compared to oxygen analogs like 4b . This may improve stability and π-π stacking interactions in biological systems.
- The 4-methoxyphenyl group contributes to moderate lipophilicity (predicted logP ~3.0), similar to acetamide derivatives , but less than chlorophenyl-substituted analogs (logP ~3.5) .
Synthetic Routes: The target compound shares synthetic pathways with pyridinones (e.g., reflux with ethyl cyanoacetate and ammonium acetate) . However, radical-based methods using xanthates (as in ) offer alternative routes for functionalization.
The sulfur atom may enhance membrane permeability compared to oxygen-containing analogs.
Crystallography and Structural Analysis :
- The compound’s structure is likely refined using SHELXL , a standard for small-molecule crystallography. Tools like OLEX2 enable integrated visualization and analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
